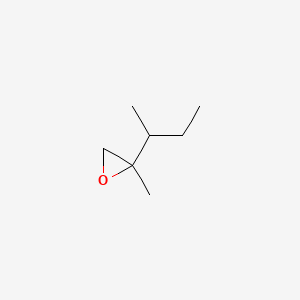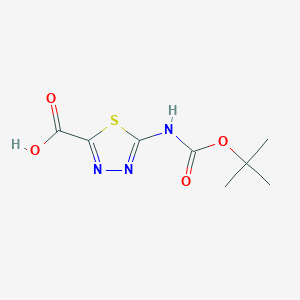
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is a hydrochloride salt form of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate, which is a derivative of piperidine and oxolane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the necessary substituents. This can be achieved through various organic reactions, such as alkylation or acylation.
Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions. This step often involves the use of reagents like diols and acids under specific conditions to achieve the desired ring structure.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride
Uniqueness
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is unique due to its specific combination of the piperidine and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H20ClNO3 |
|---|---|
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
methyl 2-piperidin-4-yloxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H |
Clé InChI |
OBUIHNJTMFMKOT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCOC1C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


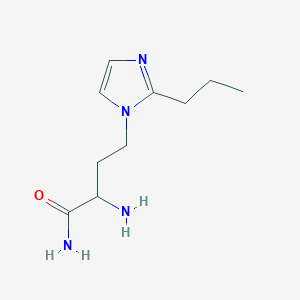
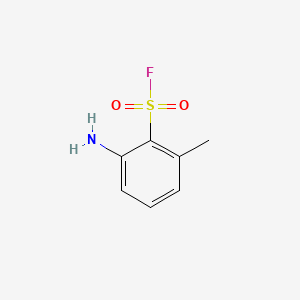
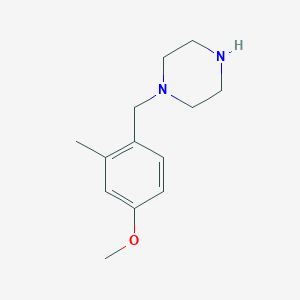
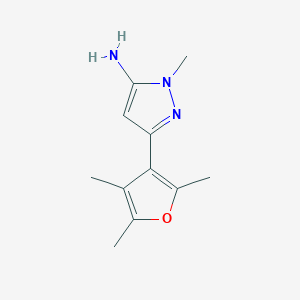
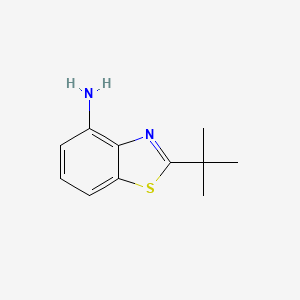
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)


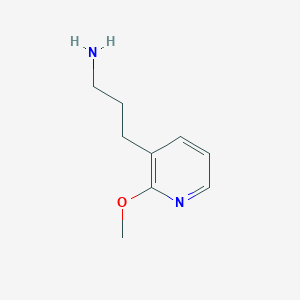
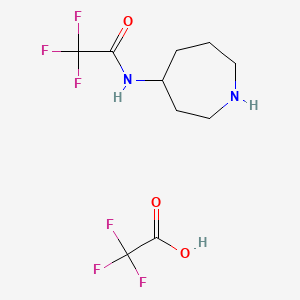
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
